molecular formula C20H26NO2P B12913427 2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide CAS No. 101465-37-6

2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide

Cat. No.: B12913427
CAS No.: 101465-37-6
M. Wt: 343.4 g/mol
InChI Key: SJMRSSLTAGYQAV-UHFFFAOYSA-N
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Description

2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound characterized by the presence of a phosphoryl group attached to a di-o-tolyl moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide typically involves the reaction of di-o-tolylphosphine oxide with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphoryl derivatives, while reduction may produce simpler phosphine derivatives.

Scientific Research Applications

2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphoryl and acetamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Di-o-tolylphosphine oxide: Similar structure but lacks the acetamide group.

    N,N-diethylacetamide: Contains the acetamide group but lacks the phosphoryl group.

    Di-o-tolylphosphine: Similar to di-o-tolylphosphine oxide but in a reduced form.

Uniqueness

2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide is unique due to the combination of the phosphoryl and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

101465-37-6

Molecular Formula

C20H26NO2P

Molecular Weight

343.4 g/mol

IUPAC Name

2-bis(2-methylphenyl)phosphoryl-N,N-diethylacetamide

InChI

InChI=1S/C20H26NO2P/c1-5-21(6-2)20(22)15-24(23,18-13-9-7-11-16(18)3)19-14-10-8-12-17(19)4/h7-14H,5-6,15H2,1-4H3

InChI Key

SJMRSSLTAGYQAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C

Origin of Product

United States

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